molecular formula C9H7N3O3 B3012198 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 76629-45-3

3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3012198
CAS No.: 76629-45-3
M. Wt: 205.173
InChI Key: XXKKFKQALFBXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole (CAS 76629-45-3) is a high-purity chemical compound for research use only. This 1,2,4-oxadiazole derivative is supplied with a minimum purity of 98% and has a molecular weight of 205.17 g/mol and the molecular formula C 9 H 7 N 3 O 3 . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric properties, serving as a stable equivalent for ester and amide functional groups . This heterocyclic core is found in various commercially available drugs and exhibits a wide spectrum of biological activities, making it a key framework in anticancer, antibacterial, and anti-inflammatory drug discovery efforts . Researchers are exploring 1,2,4-oxadiazole derivatives for their potential to inhibit specific cancer biological targets, such as thymidylate synthase and telomerase . The structure of this compound, which features a nitroaromatic substitution, is designed to facilitate further synthetic modifications and structure-activity relationship (SAR) studies in the development of novel therapeutic agents . Applications: This product is intended for research applications only, including but not limited to: use as a synthetic intermediate in organic chemistry, building block in medicinal chemistry for the development of new pharmacologically active compounds, and in the exploration of new heterocyclic materials . Safety Information: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKFKQALFBXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzohydrazide with acetic anhydride and methyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes

Biological Activity

3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H8_{8}N4_{4}O3_{3}
  • Molecular Weight : 232.20 g/mol

The presence of the nitrophenyl group is significant as it may enhance the compound's reactivity and biological interactions.

Anticancer Activity

Recent research highlights the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in various in vitro studies:

  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumor progression, including thymidylate synthase and histone deacetylases (HDACs) .
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited IC50_{50} values ranging from 10 µM to 35 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    • The compound's analogs were found to have enhanced cytotoxic effects when combined with other pharmacophores, suggesting a synergistic effect that could be leveraged for more effective cancer treatments .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented:

  • Activity Spectrum : Research indicates that compounds like this compound exhibit significant activity against both gram-positive and gram-negative bacteria. Notably, they showed higher efficacy against gram-positive strains .
  • Case Studies :
    • A series of synthesized oxadiazoles demonstrated effective inhibition against Bacillus cereus and Staphylococcus aureus with minimal inhibitory concentrations (MICs) below 50 µg/mL .
    • The compound has also shown potential against Mycobacterium tuberculosis strains, indicating its broad-spectrum antimicrobial activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for various other biological activities:

  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
  • Antioxidant Activity : The oxadiazole scaffold has been associated with antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50_{50} ValuesReference
AnticancerInhibition of HDACs and TS10 µM - 35 µM
AntimicrobialInhibition of bacterial growthMIC < 50 µg/mL
Anti-inflammatoryInhibition of COX enzymesNot specified
AntioxidantScavenging free radicalsNot specified

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles, including 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, exhibit significant anticancer properties. A study evaluated various oxadiazole derivatives against multiple cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The findings indicated that certain substitutions on the oxadiazole ring could enhance biological activity, with some compounds showing IC50_{50} values as low as 0.11 µM against specific cell lines .

Case Study: Structure-Activity Relationship (SAR)

A notable study explored the SAR of oxadiazole derivatives and found that electron-withdrawing groups at specific positions significantly improved anticancer activity. Compounds with nitro or halogen substituents demonstrated enhanced potency against various cancer cell lines compared to their unsubstituted counterparts .

Synthesis of New Materials

This compound is utilized in the synthesis of advanced materials due to its unique electronic properties. It serves as a precursor for developing organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes with metals also opens avenues for creating novel catalysts in organic reactions .

Case Study: Organic Electronics

Research has shown that incorporating oxadiazole derivatives into polymer matrices can enhance the thermal stability and electrical conductivity of the resulting materials. This application is particularly relevant in developing flexible electronic devices where material performance is critical .

Pesticidal Properties

Oxadiazoles have been investigated for their insecticidal and fungicidal properties. Compounds similar to this compound have shown effectiveness against various pests and pathogens in agricultural settings. Studies indicate that these compounds can disrupt metabolic pathways in target organisms, leading to effective pest control without significant toxicity to non-target species .

Case Study: Efficacy Testing

In efficacy trials, oxadiazole derivatives were tested against common agricultural pests. Results indicated that certain compounds exhibited over 60% mortality rates in treated populations compared to controls, demonstrating their potential as eco-friendly alternatives to conventional pesticides .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsAnticancer agentsIC50_{50} values as low as 0.11 µM against MCF-7
Materials ScienceOrganic semiconductorsEnhanced thermal stability in polymer matrices
AgricultureInsecticides and fungicidesOver 60% mortality in efficacy trials

Comparison with Similar Compounds

Nitro Group Position and Electronic Effects

The meta (3-nitrophenyl) position of the nitro group is critical for activity. For example:

  • Compound 36.1 (3-(3-nitrophenyl)-1,2,4-oxadiazole) exhibited potent inhibition of Mycobacterium marinum ESX-5 secretion, while removal of the nitro group (compound 36.0) abolished activity .
  • Para-nitro derivatives (e.g., 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole) showed reduced antimicrobial efficacy compared to meta-substituted analogues, likely due to altered electronic effects and steric hindrance .
  • Substitution with electron-withdrawing groups (e.g., trifluoromethyl, chlorine) in the meta position retained activity, but nitro derivatives generally outperformed others in enzyme inhibition studies .
Oxadiazole Ring Modifications

Replacing the 1,2,4-oxadiazole with bioisosteres like 1,3,4-oxadiazole or triazole altered activity:

  • 5-(Furan-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole () showed distinct solubility and binding properties due to the electron-rich furan ring, but lower antimicrobial potency compared to the methyl-substituted parent compound .
  • Triazole derivatives (e.g., 3-Methyl-5-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole) demonstrated reduced rigidity, leading to weaker receptor interactions .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The oxadiazole ring resists hydrolysis, while the nitro group may undergo reduction in vivo, generating reactive intermediates .
  • Thermal Stability : Meta-substituted nitro derivatives exhibit higher thermal stability compared to ortho/para isomers due to conjugation effects .

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Q. How should researchers characterize the electronic structure and substituent effects of this compound?

  • Methodological Answer : Use Multiwfn software to calculate electrostatic potential (ESP) surfaces and electron localization functions (ELF) to map electron-rich/poor regions. For example, the nitro group at the 3-position of the phenyl ring creates a strong electron-withdrawing effect, influencing reactivity in electrophilic substitutions . NMR spectroscopy (¹H/¹³C) can confirm substituent positions:
  • The methyl group on the oxadiazole ring typically appears at δ 2.80 ppm in ¹H NMR .
  • Nitrophenyl protons show distinct splitting patterns (e.g., A₂B₂ in aromatic regions) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 03) can model transition states and frontier molecular orbitals (HOMO/LUMO). For example, the LUMO of this compound is localized on the nitro group, making it susceptible to nucleophilic attack. Multiwfn can further analyze bond order and charge distribution to predict regioselectivity .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity in oxadiazole derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Antimicrobial activity : Electron-withdrawing groups (e.g., -NO₂) enhance membrane penetration. Derivatives with pyridyl or sulfonamide substituents show improved inhibition of bacterial targets (MIC ≤ 2 µg/mL) .

  • Anti-inflammatory activity : 2-Mercaptobenzothiazole-linked oxadiazoles exhibit dual COX-2/5-LOX inhibition (IC₅₀ ~10 nM) .

    • Key Data Table :
SubstituentBioactivityIC₅₀/MICReference
4-SulfamidophenylAnti-Alzheimer (GSK-3β)0.8 µM
2,6-DichlorophenylPesticidal (Agrochemical)ED₅₀ = 50 ppm

Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or substituent effects. To address this:
  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Comparative studies : Compare analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) to isolate substituent effects .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Molecular Diversity, J. Med. Chem.) to identify trends .

Safety and Handling

Q. What safety protocols are critical during the synthesis of nitrophenyl-substituted oxadiazoles?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in a fume hood; nitro groups may release NOₓ gases under heat .
  • Storage : Keep in airtight containers away from light to prevent decomposition .

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